4-Bromo-3-chloro-2-methylpyridine
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Overview
Description
4-Bromo-3-chloro-2-methylpyridine is an organic compound with the molecular formula C6H5BrClN It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-methylpyridine typically involves halogenation reactions. One common method is the bromination of 3-chloro-2-methylpyridine using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Coupling Products: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4-Bromo-3-chloro-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-methylpyridine largely depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
- 2-Bromo-4-chloro-3-methylpyridine
- 4-Bromo-2-chloro-3-methylpyridine
- 4-Bromo-2-methylpyridine
Comparison: 4-Bromo-3-chloro-2-methylpyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. For instance, the presence of both bromine and chlorine atoms allows for selective substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-3-chloro-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGJZYYBZIRDHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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